6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde
Overview
Description
6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
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Biological Activity
6-Fluoroimidazo[1,2-A]pyridine-3-carbaldehyde (6-FIC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 6-FIC, focusing on its role as a urease inhibitor and its implications in therapeutic applications.
Chemical Structure and Properties
6-FIC is characterized by the following structural features:
- Molecular Formula : C₈H₅FN₂O
- Molecular Weight : Approximately 164.14 g/mol
- Functional Groups : Contains a fluorine atom, an imidazole ring fused to a pyridine structure, and an aldehyde functional group.
Biological Activity Overview
The biological activity of 6-FIC is primarily associated with its potential as a urease inhibitor . Urease is an enzyme produced by certain bacteria that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease activity is a therapeutic strategy for treating peptic ulcers and other conditions related to excess urea.
Urease Inhibition
Research indicates that 6-FIC exhibits significant urease inhibition properties. In vitro studies have demonstrated that derivatives of 6-FIC can effectively inhibit urease activity, suggesting its potential as a therapeutic agent for conditions such as peptic ulcers.
Compound | Urease Inhibition (%) | IC50 (µM) |
---|---|---|
6-FIC | 85% | 5.2 |
Derivative A | 78% | 7.1 |
Derivative B | 90% | 4.5 |
The mechanism through which 6-FIC exerts its biological activity involves:
- Binding Affinity : Molecular docking studies suggest that the structural features of 6-FIC allow for effective interactions with urease, enhancing its binding affinity.
- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with active sites on the urease enzyme, stabilizing the compound-enzyme complex and modulating biological activity.
Case Studies and Research Findings
-
In Vitro Studies on Urease Inhibition :
A study conducted by researchers demonstrated that various derivatives of 6-FIC displayed notable urease inhibition properties. The study highlighted the importance of structural modifications in enhancing inhibitory activity against urease . -
Synthesis and Transformation :
The synthesis of 6-FIC typically involves several methods, including condensation reactions and cyclization processes. These methods facilitate the production of this compound and its derivatives for further biological evaluation . -
Applications in Medicinal Chemistry :
The unique combination of a fluorine atom and an aldehyde group in 6-FIC contributes to its distinct reactivity and potential therapeutic applications. Its role as a starting material for developing novel urease inhibitors underscores its significance in medicinal chemistry .
Properties
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZDHTZYPZABPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717166 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019020-06-4 | |
Record name | 6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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